
L-Serine, glycyl-L-leucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, glycyl-L-leucyl- is a dipeptide compound composed of L-serine, glycine, and L-leucine It is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, cell proliferation, and development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycyl-L-leucyl- typically involves the coupling of L-serine, glycine, and L-leucine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of L-Serine, glycyl-L-leucyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli can be engineered to overproduce L-serine, which can then be coupled with glycine and L-leucine to form the desired dipeptide . This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, glycyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of glycine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in L-serine can lead to the formation of a keto group, while reduction can revert it back to a hydroxyl group .
Aplicaciones Científicas De Investigación
L-Serine, glycyl-L-leucyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Plays a role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of L-Serine, glycyl-L-leucyl- involves its interaction with various molecular targets and pathways. L-serine is a precursor for the synthesis of glycine and D-serine, which are co-agonists of NMDA receptors in the central nervous system. This interaction is crucial for neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . Additionally, L-serine is involved in the synthesis of sphingolipids, which are essential for cell membrane integrity and signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Glycyl-L-glutamic acid
- Glycyl-L-aspartic acid
- Glycyl-L-alanine
Uniqueness
L-Serine, glycyl-L-leucyl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. Unlike glycyl-L-glutamic acid and glycyl-L-aspartic acid, which have acidic side chains, L-Serine, glycyl-L-leucyl- has a neutral side chain, making it more suitable for certain biological applications .
Propiedades
Número CAS |
403703-77-5 |
|---|---|
Fórmula molecular |
C11H21N3O5 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H21N3O5/c1-6(2)3-7(13-9(16)4-12)10(17)14-8(5-15)11(18)19/h6-8,15H,3-5,12H2,1-2H3,(H,13,16)(H,14,17)(H,18,19)/t7-,8-/m0/s1 |
Clave InChI |
NNCSJUBVFBDDLC-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
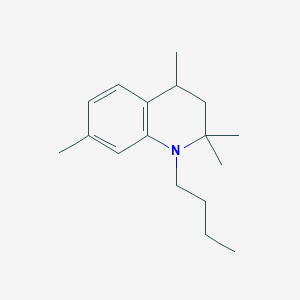
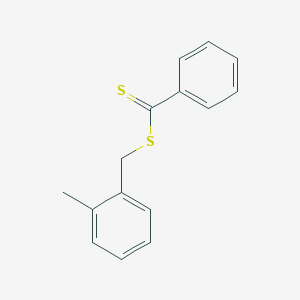
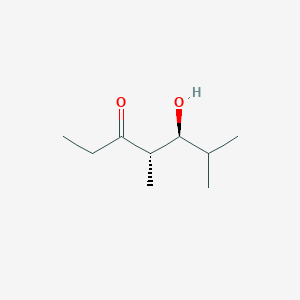
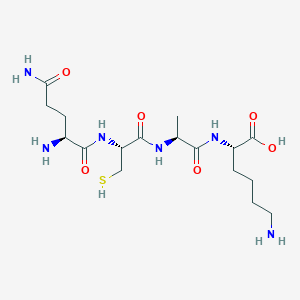
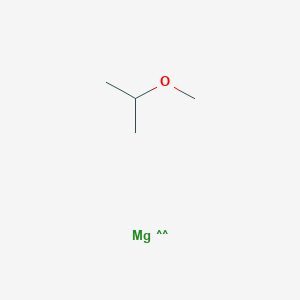
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)

![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)


